Oxiranylmethyl veratrate
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Overview
Description
Oxiranylmethyl veratrate, also known as oxiran-2-ylmethyl 3,4-dimethoxybenzoate, is an organic compound with the molecular formula C12H14O5 and a molar mass of 238.23656 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a veratrate (3,4-dimethoxybenzoate) moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranylmethyl veratrate can be synthesized through the esterification of 3,4-dimethoxybenzoic acid with oxiranylmethanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Oxiranylmethyl veratrate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzene-1,2-diol.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of 3,4-dimethoxybenzyl azide.
Scientific Research Applications
Oxiranylmethyl veratrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxiranylmethyl veratrate involves its interaction with various molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The veratrate moiety can undergo demethylation and other metabolic transformations, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Veratrate: Similar structure but lacks the epoxide ring.
Veratraldehyde: Contains an aldehyde group instead of the ester group.
3,4-Dimethoxybenzoic acid: The parent acid used in the synthesis of oxiranylmethyl veratrate.
Uniqueness
This compound is unique due to the presence of both an epoxide ring and a veratrate moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
97259-65-9 |
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Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C12H14O5/c1-14-10-4-3-8(5-11(10)15-2)12(13)17-7-9-6-16-9/h3-5,9H,6-7H2,1-2H3 |
InChI Key |
VPTDIKOVZYYYNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC2CO2)OC |
Origin of Product |
United States |
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